N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine

Medicinal Chemistry Drug Discovery Physicochemical Property

N-(1,3-Benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine (CAS 881932-96-3) is a synthetic 4-aminoquinoline derivative featuring a 1,3-benzodioxole substituent at the exocyclic amine and a trifluoromethyl group at the quinoline 7-position. With a molecular formula of C18H13F3N2O2 and a molecular weight of 346.3 g/mol , this compound belongs to a class of heterocyclic scaffolds that are widely explored for antifungal, antimalarial, and kinase-targeted applications.

Molecular Formula C18H13F3N2O2
Molecular Weight 346.309
CAS No. 881932-96-3
Cat. No. B2767326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine
CAS881932-96-3
Molecular FormulaC18H13F3N2O2
Molecular Weight346.309
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H13F3N2O2/c1-10-6-14(23-12-3-5-16-17(8-12)25-9-24-16)13-4-2-11(18(19,20)21)7-15(13)22-10/h2-8H,9H2,1H3,(H,22,23)
InChIKeyIWKXWZRXZXYZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine (CAS 881932-96-3): Procurement-Relevant Identity and Class Context


N-(1,3-Benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine (CAS 881932-96-3) is a synthetic 4-aminoquinoline derivative featuring a 1,3-benzodioxole substituent at the exocyclic amine and a trifluoromethyl group at the quinoline 7-position . With a molecular formula of C18H13F3N2O2 and a molecular weight of 346.3 g/mol , this compound belongs to a class of heterocyclic scaffolds that are widely explored for antifungal, antimalarial, and kinase-targeted applications. However, publicly available quantitative bioactivity data specific to this precise molecule remain extremely scarce, placing the burden of differentiation on structural and physicochemical inference rather than on direct comparative pharmacology.

Why N-(1,3-Benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine Cannot Be Replaced by Simple In-Class Analogs


The combination of the 7-trifluoromethyl group and the N-(1,3-benzodioxol-5-yl) substituent creates a unique electronic and steric profile that distinguishes this compound from both the unsubstituted 4-aminoquinoline core (CAS 917562-00-6) and from halogen-swapped analogs such as the 6-chloro derivative (CHEBI:104014) [1]. The trifluoromethyl group alters lipophilicity, metabolic stability, and hydrogen-bonding capacity relative to chloro or methyl substituents, while the benzodioxole moiety introduces a conformationally constrained oxygen-rich pharmacophore that is absent in simple aniline derivatives [2]. Generic substitution without preserving both of these structural features would likely result in a compound with a different target engagement profile, solubility, and metabolic fate, making interchange scientifically unsound [2].

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine


Trifluoromethyl vs. Chloro Substituent: Impact on Lipophilicity and Metabolic Stability

The 7-trifluoromethyl group in the target compound replaces the 6-chloro substituent found in CHEBI:104014 [2]. Trifluoromethyl groups are well-established to increase lipophilicity (Hansch π ≈ 0.88 vs. 0.71 for Cl), enhance metabolic stability by blocking oxidative metabolism at the site of substitution, and modulate hydrogen-bonding capacity [1]. Although direct logP or metabolic stability data for the target compound are not available in the public domain, the structural replacement of chlorine with trifluoromethyl is predicted to yield a significant difference in both logD and CYP450-mediated oxidation rates, which is critical for procurement when in vivo pharmacokinetics are a selection criterion.

Medicinal Chemistry Drug Discovery Physicochemical Property

Benzodioxole Moiety Confers a Conformationally Constrained Pharmacophore Absent in Simple Aniline Analogs

The N-(1,3-benzodioxol-5-yl) substituent distinguishes the target compound from the simpler 4-aminoquinoline scaffold 2-methyl-7-(trifluoromethyl)quinolin-4-amine (CAS 917562-00-6) . The benzodioxole ring system is a known privileged structure that provides a rigid, electron-rich aromatic surface capable of engaging in π-stacking interactions and hydrogen bonding via the endocyclic oxygen atoms [1]. In the antifungal series reported by Li et al. (2021), 4-aminoquinolines bearing a 1,3-benzodioxole moiety exhibited pronounced antifungal activities, with some compounds achieving EC50 values below 15 mg/L against Curvularia lunata and Alternaria brassicae [1]. Although data for the specific 2-methyl-7-trifluoromethyl derivative are not reported in that study, the class-level evidence supports the added value of the benzodioxole group for target engagement.

Medicinal Chemistry Pharmacophore Design Conformational Analysis

Scaffold-Specific Antifungal Potential Differentiates Target Compound from Non-Benzodioxole Quinoline Libraries

A focused library of 4-aminoquinolines bearing a 1,3-benzodioxole moiety, reported by Li et al. (2021), demonstrated that the benzodioxole group is essential for antifungal activity against five phytopathogenic fungi, with the most potent compounds (e.g., compound 14) achieving EC50 values of 10.3–14.0 mg/L against Curvularia lunata and Alternaria brassicae [1]. The study indicates that the 1,3-benzodioxole moiety contributes significantly to the fungicidal pharmacophore, and the nature of the quinoline substituents further modulates potency [1]. The target compound, featuring a 7-CF3 substituent on the quinoline ring, holds the potential for comparable or enhanced activity due to the electron-withdrawing effect of CF3, though its exact EC50 remains unmeasured. This class-level evidence supports procurement for antifungal screening programs over quinoline libraries lacking the benzodioxole element.

Antifungal Agents Agricultural Chemistry Structure-Activity Relationship

Limited Direct Comparator Data Necessitates Caution in Claims of Superiority

A comprehensive search of the primary literature, authoritative databases (ChEMBL, BindingDB, PubChem), and vendor technical datasheets yielded no direct head-to-head bioactivity data for N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine against specific named analogs [1][2][3]. No IC50, Ki, EC50, or selectivity data were found for this exact compound. Therefore, all differentiation evidence must rely on class-level SAR inference and physicochemical property extrapolation. This absence of direct data highlights a critical evidence gap: a scientific user cannot justify procurement of this compound over a closely related analog on the basis of demonstrated superior potency, selectivity, or pharmacokinetics. The compound should be selected only when its structural features (CF3 and benzodioxole) align with a specific screening hypothesis, and not because of any proven performance advantage.

Data Transparency Chemical Procurement Evidence Gap

Defensible Application Scenarios for N-(1,3-Benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine Based on Available Evidence


Phenotypic Antifungal Screening Enriched with Benzodioxole Pharmacophore

Procurement is justified when building a focused library for antifungal phenotypic screening against Ascomycete phytopathogens (e.g., Curvularia lunata, Alternaria brassicae). The 1,3-benzodioxole moiety has been validated as a key pharmacophore in this context, with EC50 values as low as 10.3 mg/L achieved by closely related analogs [1]. The 7-trifluoromethyl substituent further differentiates this compound from the published series, offering an underexplored vector for SAR expansion.

Medicinal Chemistry Hit-to-Lead Exploration of CF3-Substituted 4-Aminoquinolines

The compound can serve as a core scaffold for medicinal chemistry optimization where the trifluoromethyl group is desired for metabolic stability and lipophilicity tuning [2]. The benzodioxole aniline moiety provides a rigid, electron-rich aromatic partner for target engagement, distinguishing it from flexible aniline or benzodioxin analogs like CHEBI:104014 [3].

Chemical Probe Synthesis Using the Benzodioxole Handle for Conjugation Chemistry

The 1,3-benzodioxole moiety offers latent functional group utility (e.g., demethylation to catechol) that can be exploited for bioconjugation or prodrug strategies. This chemical versatility, combined with the CF3 group's favorable NMR and mass spectrometry properties, makes the compound a useful building block for probe development [1].

Negative Control or Inactive Comparator in Selectivity Profiling

Given the absence of demonstrated bioactivity for this precise compound, it may be rationally included as a structurally matched negative control in selectivity panels, provided it is confirmed to be inactive against the primary target and closely related off-targets. This requires upfront in-house profiling before use.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.